molecular formula C9H7F3N2O B15053610 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B15053610
M. Wt: 216.16 g/mol
InChI Key: YJGKKXKLWMVYDG-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild and can include catalysts such as nickel, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one include other imidazole derivatives such as:

Uniqueness

What sets this compound apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C9H7F3N2O/c1-14-7-4-5(9(10,11)12)2-3-6(7)13-8(14)15/h2-4H,1H3,(H,13,15)

InChI Key

YJGKKXKLWMVYDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)NC1=O

Origin of Product

United States

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